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Compound of Interest

Compound Name: 2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856 Get Quote

Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the precise

structural elucidation of heterocyclic intermediates is paramount. 2-(Aminomethyl)-5-
methylpyrazine (CAS No: 132664-85-8) is a key building block, recognized for its role as a

pharmaceutical intermediate.[1] Its molecular architecture, featuring a substituted pyrazine ring,

imparts specific chemical properties that are leveraged in the synthesis of more complex active

pharmaceutical ingredients.[2][3] The unambiguous confirmation of its identity and purity is a

critical step in quality control and process development, a task overwhelmingly reliant on a

suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-
(Aminomethyl)-5-methylpyrazine. As experimental spectra for this specific compound are not

widely available in peer-reviewed literature, this document synthesizes predictive data

grounded in established spectroscopic principles and comparative analysis with structurally

analogous compounds.[4][5] The methodologies and interpretations presented herein are

designed to equip researchers, scientists, and drug development professionals with a robust

framework for the characterization of this and similar pyrazine derivatives.

Molecular Structure and Physicochemical Properties

Chemical Formula: C₆H₉N₃[6]
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Molecular Weight: 123.16 g/mol [6]

IUPAC Name: (5-methylpyrazin-2-yl)methanamine[6]

Appearance: Liquid at 20°C[7]

Key Features: The molecule consists of a pyrazine ring substituted with a methyl group at

position 5 and an aminomethyl group at position 2. The aromatic pyrazine core, the primary

amine, and the aliphatic methyl group each contribute distinct and identifiable spectroscopic

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

organic molecules, providing precise information about the chemical environment, connectivity,

and spatial arrangement of atoms. For 2-(Aminomethyl)-5-methylpyrazine, both ¹H and ¹³C

NMR are indispensable.

Predicted ¹H NMR Spectrum
The proton NMR spectrum reveals the number of different types of protons and their

neighboring environments. The pyrazine ring protons are expected in the aromatic region,

deshielded by the ring current and the electronegative nitrogen atoms, while the methyl and

aminomethyl protons will appear in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-(Aminomethyl)-5-
methylpyrazine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent

(e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine

protons, making them more easily observable.

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[4] A higher field

strength provides better signal dispersion, which is crucial for resolving the closely spaced

aromatic signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_Aminomethyl_-5-methylpyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Aminomethyl_-5-methylpyrazine
https://www.tcichemicals.com/GB/en/p/A1154
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://www.benchchem.com/product/b143856?utm_src=pdf-body
https://pdf.benchchem.com/1288/spectroscopic_analysis_and_comparison_of_pyrazine_2_carbonitrile_derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale for
Prediction

H-3 (Ring

Proton)
~8.45 Singlet (s) 1H

Located between

two nitrogen

atoms, this

proton is

significantly

deshielded. Its

chemical shift is

similar to

analogous

protons in 5-

substituted

pyrazine-2-

carbonitriles.[4]

H-6 (Ring

Proton)
~8.35 Singlet (s) 1H

This proton is

adjacent to the

methyl-

substituted

carbon and is

expected to be

slightly upfield

compared to H-3.

[4]

-CH₂-

(Aminomethyl)

~4.00 Singlet (s) 2H The methylene

protons are

adjacent to the

electron-

withdrawing

pyrazine ring and

the nitrogen

atom, shifting

them downfield.

They are

expected to
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appear as a

singlet as there

are no adjacent

protons to couple

with.

-CH₃ (Methyl) ~2.55 Singlet (s) 3H

This aliphatic

methyl group is

attached directly

to the aromatic

ring, resulting in

a downfield shift

compared to a

typical alkane

methyl group. Its

value is

consistent with

methylpyrazines.

[4]

-NH₂ (Amine) ~1.70
Broad Singlet (br

s)
2H

Amine protons

are

exchangeable

and often appear

as a broad

signal. The

chemical shift

can vary

significantly with

concentration

and solvent.

Visualization: ¹H NMR Structural Assignments

Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum provides a map of the carbon skeleton. Given the molecule's

asymmetry, six distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C

isotope.

Instrumentation: Use the same NMR spectrometer.

Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30') to ensure

each unique carbon appears as a singlet.[5]

Set the spectral width to accommodate the full range of expected chemical shifts (e.g., 0-

180 ppm).

A longer relaxation delay (2-5 seconds) is necessary for accurate integration of quaternary

carbons, although this is less critical for simple identification.[5]

A significantly larger number of scans (1024-4096) is required compared to ¹H NMR to

achieve a good signal-to-noise ratio.[5]

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C-2 ~155

This carbon is attached to a

nitrogen atom and the

aminomethyl group, making it

highly deshielded.

C-3 ~144
Aromatic CH carbon adjacent

to two ring nitrogens.

C-5 ~152

This carbon is attached to a

nitrogen atom and the methyl

group. Its environment is

similar to C-2.

C-6 ~142

Aromatic CH carbon adjacent

to the methyl-substituted

carbon.

-CH₂- (Aminomethyl) ~45

Aliphatic carbon attached to

the aromatic ring and a

nitrogen atom.

-CH₃ (Methyl) ~21

Aliphatic carbon attached to

the aromatic ring. This value is

typical for methyl groups on

pyrazine or pyridine rings.[5]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's structure through its fragmentation pattern. Both electron ionization (EI) for volatile

compounds and electrospray ionization (ESI) for polar molecules are suitable techniques.

Experimental Protocol: Mass Spectrometry

Sample Preparation:
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For GC-MS (EI): Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like

dichloromethane or ethyl acetate.

For LC-MS (ESI): Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent such as

methanol or acetonitrile.[4]

Instrumentation:

EI: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates

the sample from impurities before it enters the ion source.

ESI: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion system.

Data Acquisition:

EI: Acquire the spectrum over a mass range of m/z 40-300. The 70 eV electron energy will

induce fragmentation.

ESI: Acquire in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data

Molecular Ion: The molecular formula C₆H₉N₃ gives an exact mass of 123.080.

In ESI mode, the base peak is expected to be the protonated molecule, [M+H]⁺ at m/z

124.087.

In EI mode, the molecular ion peak, [M]⁺˙ at m/z 123.080, should be clearly visible.

Key Fragmentation Pattern (EI): The primary fragmentation is expected to involve the loss of

substituents from the pyrazine ring. The most likely cleavage is the benzylic-type cleavage,

which is favorable.

Loss of NH₂: A common fragmentation for primary amines is the loss of the amino radical

(•NH₂), leading to a fragment at m/z 107.

Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-C bond

between the pyrazine ring and the methylene group, losing a •CH₂NH₂ radical (mass 30).
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This would result in a highly stable pyrazinyl cation at m/z 93.

Ring Fragmentation: Subsequent fragmentation of the pyrazine ring itself would lead to

smaller ions.

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

Legend

[C₆H₉N₃]⁺˙
m/z = 123

[C₅H₅N₂]⁺
m/z = 93

- •CH₂NH₂

[C₆H₇N₂]⁺
m/z = 107

- •NH₂

Most Probable Pathway

Alternative Pathway

Proposed EI fragmentation of 2-(Aminomethyl)-5-methylpyrazine.

Click to download full resolution via product page

Proposed EI fragmentation of 2-(Aminomethyl)-5-methylpyrazine.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum provides a distinct fingerprint based on the vibrational frequencies of

chemical bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat as a

thin film between two salt plates (e.g., NaCl or KBr).
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Acquire the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Perform a background scan first, which is automatically subtracted from the sample

spectrum.

Data Presentation: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400-3300 N-H Stretch Primary Amine (-NH₂) Medium, two bands

3100-3000 C-H Stretch
Aromatic (Pyrazine

Ring)
Medium-Weak

2980-2850 C-H Stretch Aliphatic (-CH₃, -CH₂) Medium

~1600 & ~1500 C=C and C=N Stretch Aromatic Ring Medium-Strong

1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂) Medium

900-675
C-H Out-of-Plane

Bend
Aromatic Ring Strong

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary

amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[8] The bands

for aromatic C-H and C=C/C=N stretching confirm the pyrazine core.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly the π-systems of the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent

solvent, such as ethanol or methanol. The concentration should be adjusted to yield a

maximum absorbance value between 0.1 and 1.0.[10]
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Instrumentation: Use a recording double-beam UV-Vis spectrophotometer.[4]

Data Acquisition: Record the absorbance spectrum against a solvent blank over a range of

approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λmax)

Pyrazine and its derivatives typically exhibit two main absorption bands corresponding to π →

π* and n → π* transitions.

λmax 1: ~270 nm: This strong absorption band is attributed to the π → π* transition within

the pyrazine ring.

λmax 2: ~315 nm: This weaker, longer-wavelength absorption is characteristic of the n → π*

transition involving the non-bonding electrons on the nitrogen atoms. The presence of alkyl

and amino substituents can cause a slight bathochromic (red) shift in these absorptions

compared to unsubstituted pyrazine.[10][11]

Conclusion
The comprehensive spectroscopic characterization of 2-(Aminomethyl)-5-methylpyrazine is

achieved through the synergistic application of NMR, MS, IR, and UV-Vis techniques. While

this guide presents a predictive framework, the data is firmly rooted in the established

principles of spectroscopy and analysis of closely related structures. ¹H and ¹³C NMR

spectroscopy provide an unambiguous map of the carbon-hydrogen framework. Mass

spectrometry confirms the molecular weight and offers structural clues through predictable

fragmentation pathways. IR spectroscopy rapidly verifies the presence of key functional groups

—specifically the primary amine and the aromatic pyrazine ring. Finally, UV-Vis spectroscopy

confirms the nature of the aromatic electronic system. Together, these techniques provide a

self-validating system for the structural confirmation and quality assessment of this important

chemical intermediate, ensuring its suitability for downstream applications in research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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